3-(2,3-Dimethoxyphenyl)pyrazin-2(1H)-one

Description

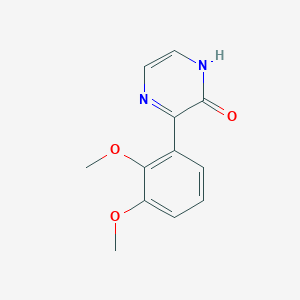

3-(2,3-Dimethoxyphenyl)pyrazin-2(1H)-one is a pyrazinone derivative featuring a phenyl ring substituted with two methoxy groups at the 2- and 3-positions. This scaffold is part of a broader class of nitrogen-containing heterocycles studied for their diverse pharmacological and material properties. The 2,3-dimethoxy substitution pattern on the phenyl ring introduces steric and electronic effects that differentiate it from analogs with alternative substituents or substitution positions .

Properties

Molecular Formula |

C12H12N2O3 |

|---|---|

Molecular Weight |

232.23 g/mol |

IUPAC Name |

3-(2,3-dimethoxyphenyl)-1H-pyrazin-2-one |

InChI |

InChI=1S/C12H12N2O3/c1-16-9-5-3-4-8(11(9)17-2)10-12(15)14-7-6-13-10/h3-7H,1-2H3,(H,14,15) |

InChI Key |

LTSCNDBBWJICBR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1OC)C2=NC=CNC2=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dimethoxyphenyl)pyrazin-2(1H)-one typically involves the reaction of 2,3-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazinone compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by employing advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dimethoxyphenyl)pyrazin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can participate in substitution reactions where functional groups on the phenyl ring or pyrazinone ring are replaced with other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may produce alcohols or amines, and substitution reactions can result in halogenated or alkylated derivatives.

Scientific Research Applications

3-(2,3-Dimethoxyphenyl)pyrazin-2(1H)-one has found applications in various fields of scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(2,3-Dimethoxyphenyl)pyrazin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below highlights key structural analogs and their distinguishing features:

Key Findings from Research

Substituent Position and Electronic Effects: The 2,3-dimethoxy substitution on the phenyl ring (target compound) provides electron-donating effects, which may enhance binding to biological targets requiring polar interactions.

Biological Activity: Compounds with 2,3-dimethoxyphenyl groups, such as those in , demonstrated antiproliferative activity, suggesting the substituent's role in modulating biological interactions . Pyrazinones with trifluoromethylphenyl groups () are explored for cardiac hypertrophy protection, highlighting substituent-dependent target specificity .

Synthetic Accessibility :

- Ugi multicomponent reactions () enable efficient synthesis of pyrazin-2(1H)-ones with skeletal diversity, though substituent-specific routes (e.g., Suzuki coupling in ) may be required for complex analogs .

Data Tables

Table 1: Melting Points of Selected Analogs

Biological Activity

3-(2,3-Dimethoxyphenyl)pyrazin-2(1H)-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the synthesis, biological activities, and potential applications of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 232.24 g/mol. The compound features a pyrazine ring substituted with a dimethoxyphenyl group, which is crucial for its biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing pyrazinone structures have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.

- Case Study : A study demonstrated that pyrazinone derivatives exhibited cytotoxic effects with IC50 values ranging from 5 to 20 µM against human cancer cell lines such as HeLa and MCF-7 .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Pyrazinone Derivative A | HeLa | 10 | Induces apoptosis |

| Pyrazinone Derivative B | MCF-7 | 15 | Cell cycle arrest |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that pyrazine derivatives can inhibit the growth of various bacterial strains and fungi.

- Case Study : A derivative of pyrazinone showed an MIC (Minimum Inhibitory Concentration) of 16 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting potential as an antimicrobial agent .

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed that the compound interacts with specific cellular targets:

- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells by activating caspases and modulating Bcl-2 family proteins.

- Inhibition of Kinases : Similar derivatives have been shown to inhibit kinases involved in cell proliferation and survival, making them potential candidates for targeted cancer therapies .

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of Pyrazine Ring : The initial step involves the cyclization of appropriate precursors to form the pyrazine core.

- Substitution Reactions : Subsequent reactions introduce the dimethoxyphenyl group onto the pyrazine ring.

- Purification : The final product is purified through recrystallization or chromatography techniques.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.